molecular formula C5H3ClO3S2 B2613298 2-Formylthiophene-3-sulfonyl chloride CAS No. 2138205-82-8

2-Formylthiophene-3-sulfonyl chloride

Cat. No.: B2613298
CAS No.: 2138205-82-8
M. Wt: 210.65
InChI Key: IUVOFBIHFFUPFJ-UHFFFAOYSA-N
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Description

2-Formylthiophene-3-sulfonyl chloride is an organic compound with the molecular formula C5H3ClO3S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its reactivity and versatility in various chemical reactions, making it valuable in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Formylthiophene-3-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonylation of 2-formylthiophene using chlorosulfonic acid, followed by chlorination. The reaction typically proceeds under controlled temperature conditions to ensure the desired product’s formation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonylation and chlorination processes. These methods are optimized for high yield and purity, utilizing advanced equipment and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

2-Formylthiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-formylthiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing for the formation of various derivatives through nucleophilic substitution.

Comparison with Similar Compounds

Similar Compounds

  • 2-Formylthiophene-5-sulfonyl chloride
  • 3-Formylthiophene-2-sulfonyl chloride
  • 2-Formylthiophene-4-sulfonyl chloride

Uniqueness

2-Formylthiophene-3-sulfonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This compound’s position of the formyl and sulfonyl chloride groups on the thiophene ring allows for distinct chemical behavior compared to its isomers .

Properties

IUPAC Name

2-formylthiophene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClO3S2/c6-11(8,9)5-1-2-10-4(5)3-7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVOFBIHFFUPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1S(=O)(=O)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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